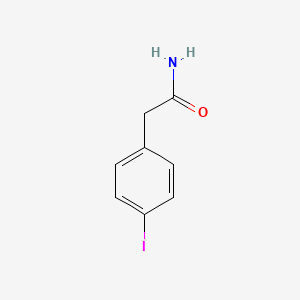
2-(4-Iodophenyl)acetamide
概要
説明
2-(4-Iodophenyl)acetamide is an organic compound with the molecular formula C8H8INO . It has a molecular weight of 261.06 g/mol . The compound is typically stored in a dark, dry place at temperatures between 2-8°C .
Molecular Structure Analysis
The molecule of 2-(4-Iodophenyl)acetamide has a nominal C-N single bond length of 1.322 Å . The InChI code for this compound is 1S/C8H8INO/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4H,5H2,(H2,10,11) .Physical And Chemical Properties Analysis
2-(4-Iodophenyl)acetamide is a solid under normal conditions . It has a molecular weight of 261.06 g/mol . The compound’s InChI key is RKJMVTJNBPMLGH-UHFFFAOYSA-N .科学的研究の応用
Nonlinear Optical Properties
2-(4-Iodophenyl)acetamide has been studied for its nonlinear optical properties. Research indicates its potential in photonic devices like optical switches, modulators, and for optical energy applications due to its significant (hyper)polarizabilities (Castro et al., 2017).
Crystal Structures and Interactions
The compound's crystal structures and intermolecular interactions have been analyzed, showing the presence of various hydrogen bonds and interactions like C—Cl⋯π(arene) and C—I⋯π(arene) (Narayana et al., 2016).
Antimicrobial Evaluation
In terms of biological activity, derivatives of 2-(4-Iodophenyl)acetamide have been synthesized and evaluated for antimicrobial properties. Some derivatives demonstrated significant activity against selected microbial species (Gul et al., 2017).
Medicinal Chemistry Applications
2-(4-Iodophenyl)acetamide derivatives have been used in the design of Zn(II) complexes, showing potential as enzyme inhibitors and as agents for anticancer and antileishmanial therapies (Sultana et al., 2016).
Synthesis and Mechanistic Studies
Its derivatives have also been the subject of synthetic and mechanistic studies. For example, the synthesis of N-(2-Hydroxyphenyl)acetamide, an antimalarial drug intermediate, has been optimized using immobilized lipase (Magadum & Yadav, 2018).
Environmental Applications
The compound's derivatives have been evaluated in environmental applications like the degradation of contaminants in water treatment processes (Qi et al., 2020).
Interaction with Diiodine
Research on N-(4-Hydroxyphenyl)acetamide, a closely related compound, has revealed its interaction with diiodine and potential implications in pharmaceutical and biochemical contexts (Banti et al., 2017).
Photocatalytic Degradation Studies
There are studies on the photocatalytic degradation of acetaminophen, another derivative, using various catalysts and under different light conditions, highlighting potential environmental applications (Tao et al., 2015).
Safety And Hazards
将来の方向性
While specific future directions for 2-(4-Iodophenyl)acetamide are not mentioned in the search results, there is a general interest in the synthesis and pharmacological activities of acetamide derivatives . This suggests that future research could focus on designing new derivatives of 2-(4-Iodophenyl)acetamide to enhance their safety and efficacy .
特性
IUPAC Name |
2-(4-iodophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8INO/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4H,5H2,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKJMVTJNBPMLGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00515720 | |
| Record name | 2-(4-Iodophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00515720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Iodophenyl)acetamide | |
CAS RN |
84863-81-0 | |
| Record name | 2-(4-Iodophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00515720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

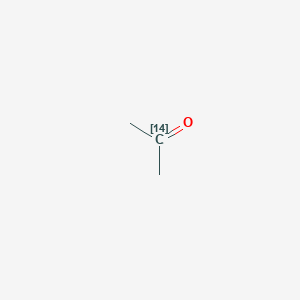
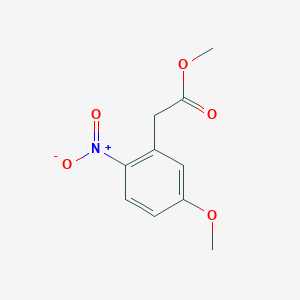
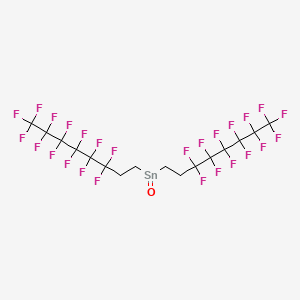
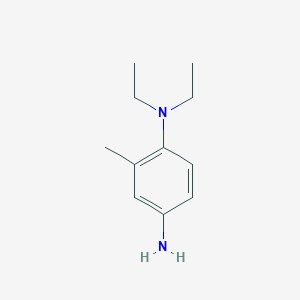
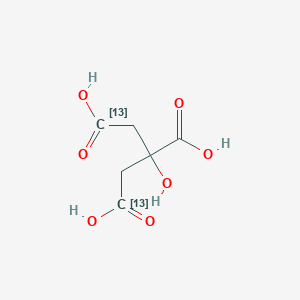
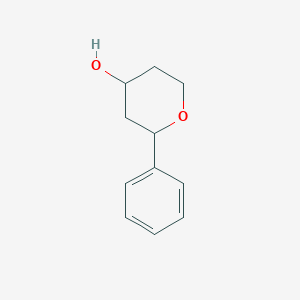
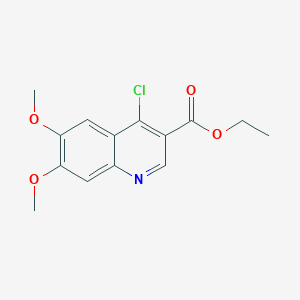
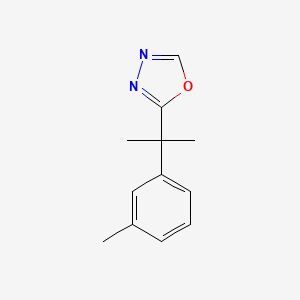
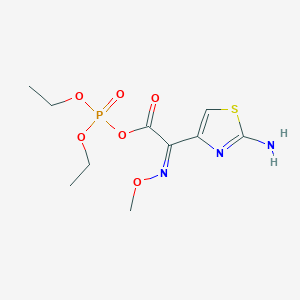
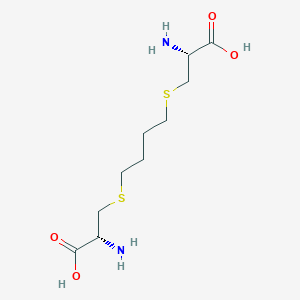
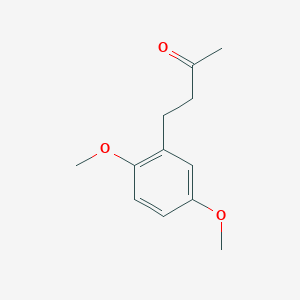
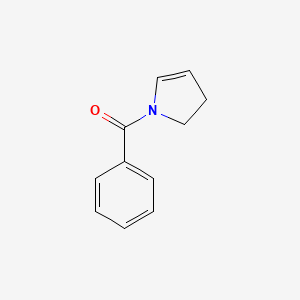
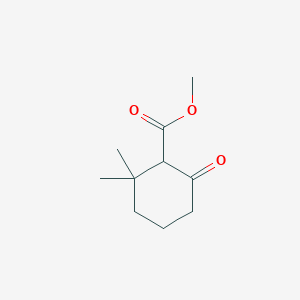
![1,3,7-Triazaspiro[4.5]decane-2,4-dione](/img/structure/B1611515.png)